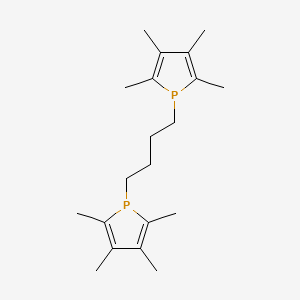
4-Isoxazolecarboxamide, 4,5-dihydro-N-methyl-5-(((methylamino)carbonyl)amino)-3-phenyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isoxazolecarboxamide, 4,5-dihydro-N-methyl-5-(((methylamino)carbonyl)amino)-3-phenyl-, cis-: is a complex organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. For this specific compound, the synthesis might involve the reaction of a nitrile oxide with a suitable alkene or alkyne precursor under controlled conditions. Catalysts such as copper (I) or ruthenium (II) are often used to facilitate these reactions .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity. These methods include the use of molecular iodine and hydroxylamine for the cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Isoxazole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert isoxazole derivatives into their corresponding reduced forms.
Substitution: Isoxazole compounds can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, isoxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in modulating various biological pathways .
Medicine: Medicinally, isoxazole derivatives are explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities .
Industry: In the industrial sector, these compounds are used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 4-Isoxazolecarboxamide, 4,5-dihydro-N-methyl-5-(((methylamino)carbonyl)amino)-3-phenyl-, cis- involves its interaction with specific molecular targets in the body. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Isoxazole: The parent compound with a simpler structure.
3,5-Disubstituted Isoxazoles: Compounds with substitutions at the 3 and 5 positions of the isoxazole ring.
Isoxazolecarboxylic Acids: Compounds with a carboxylic acid group attached to the isoxazole ring.
Uniqueness: 4-Isoxazolecarboxamide, 4,5-dihydro-N-methyl-5-(((methylamino)carbonyl)amino)-3-phenyl-, cis- is unique due to its specific substitutions, which confer distinct biological activities and chemical properties. These unique features make it a valuable compound for research and development in various fields .
Properties
CAS No. |
35053-71-5 |
|---|---|
Molecular Formula |
C13H16N4O3 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
N-methyl-5-(methylcarbamoylamino)-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H16N4O3/c1-14-11(18)9-10(8-6-4-3-5-7-8)17-20-12(9)16-13(19)15-2/h3-7,9,12H,1-2H3,(H,14,18)(H2,15,16,19) |
InChI Key |
LSNXEDYXKIMDLH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1C(ON=C1C2=CC=CC=C2)NC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


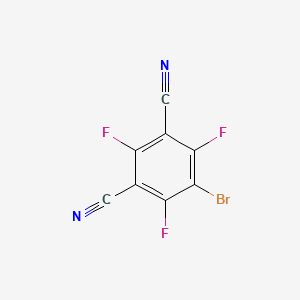
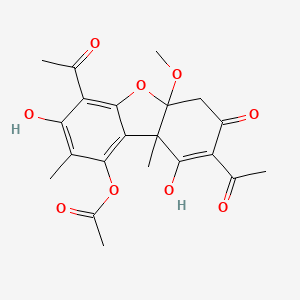
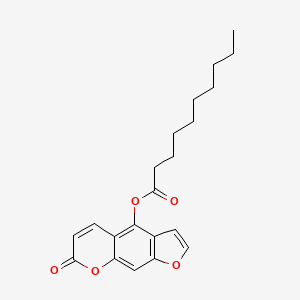
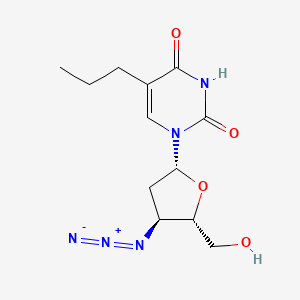
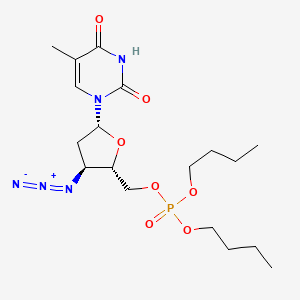
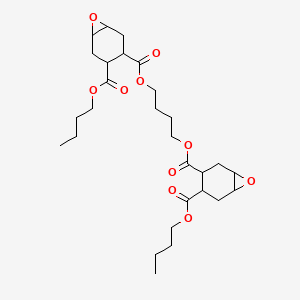
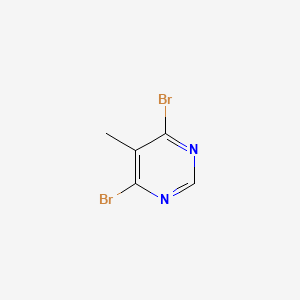
![1-[[4-(DiMethylaMino)-3-Methylphenyl]Methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-iMidazo[4,5-c]pyridine-6-carboxylicacidditrifluoroacetate](/img/structure/B15197382.png)

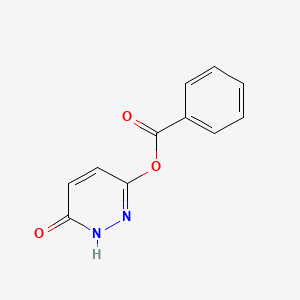

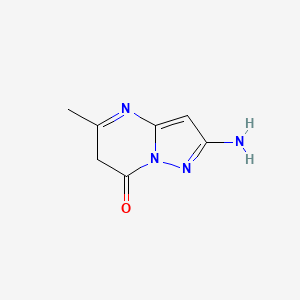
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B15197418.png)
